molecular formula C8H14N2 B13742333 2-(Dimethylamino)-4-methylpent-3-enenitrile CAS No. 223121-62-8

2-(Dimethylamino)-4-methylpent-3-enenitrile

Cat. No.: B13742333
CAS No.: 223121-62-8
M. Wt: 138.21 g/mol
InChI Key: VRJMZJYVXHMEQR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methylpent-3-enenitrile is a nitrile derivative featuring a dimethylamino group (-N(CH₃)₂) at the second carbon and a branched alkene chain. Such compounds are typically intermediates in organic synthesis, polymer chemistry, or catalytic processes, leveraging the electron-donating dimethylamino group and the electrophilic nitrile moiety .

Properties

CAS No.

223121-62-8

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-(dimethylamino)-4-methylpent-3-enenitrile

InChI

InChI=1S/C8H14N2/c1-7(2)5-8(6-9)10(3)4/h5,8H,1-4H3

InChI Key

VRJMZJYVXHMEQR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C#N)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methylpent-3-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpent-3-en-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of 2-(Dimethylamino)-4-methylpent-3-enenitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methylpent-3-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-(Dimethylamino)-4-methylpent-3-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methylpent-3-enenitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Catalytic Efficiency

The dimethylamino group significantly influences reactivity. For example:

  • Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino) ethyl methacrylate, attributed to its superior electron-donating capacity and steric accessibility. The DC for ethyl 4-(dimethylamino) benzoate-based resins reached ~75%, whereas methacrylate analogs achieved ~65% without additives .
  • 2-(Dimethylamino)ethyl acrylate is converted to quaternary ammonium salts for cationic polymer flocculants, emphasizing its role in water treatment. Its reactivity is modulated by controlled conditions to avoid premature polymerization .

In contrast, nitrile-containing analogs like 2-((4-chlorophenyl)thio)-3-phenylpent-4-enenitrile and 2-((3-methoxyphenyl)thio)pent-4-enenitrile achieve high yields (91–96%) in FeTPPCl-catalyzed reactions, suggesting that the nitrile group enhances stability during synthesis .

Table 1: Reactivity Comparison of Dimethylamino- and Nitrile-Containing Compounds

Compound Key Functional Groups Degree of Conversion/Yield Application Reference
Ethyl 4-(dimethylamino) benzoate Dimethylamino, ester ~75% DC Dental resins
2-(Dimethylamino)ethyl methacrylate Dimethylamino, methacrylate ~65% DC (+DPI enhancement) Polymer chemistry
2-((4-chlorophenyl)thio)-...nitrile Nitrile, thioether 96% yield Organic synthesis
2-(Dimethylamino)ethyl acrylate Dimethylamino, acrylate N/A (intermediate) Water treatment polymers

Biological Activity

2-(Dimethylamino)-4-methylpent-3-enenitrile is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and research efforts.

  • IUPAC Name : 2-(Dimethylamino)-4-methylpent-3-enenitrile
  • CAS Number : 223121-62-8
  • Molecular Formula : C8H14N2
  • Molecular Weight : 154.21 g/mol

The biological activity of 2-(Dimethylamino)-4-methylpent-3-enenitrile is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, which can lead to various physiological effects.

Antimicrobial Activity

Research has indicated that 2-(Dimethylamino)-4-methylpent-3-enenitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. Studies involving animal models have reported a reduction in pro-inflammatory cytokines, suggesting that it may inhibit pathways associated with inflammation, such as the NF-kB pathway.

Case Study: In Vivo Efficacy

A notable study investigated the effects of 2-(Dimethylamino)-4-methylpent-3-enenitrile in a rat model of induced inflammation. The results indicated a significant decrease in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary studies have indicated that at higher concentrations, 2-(Dimethylamino)-4-methylpent-3-enenitrile may exhibit cytotoxic effects on certain cell lines. Further research is required to establish a comprehensive safety profile.

Research Findings Summary

  • Antimicrobial Efficacy : Effective against multiple bacterial strains.
  • Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.
  • Cytotoxicity : Potential toxicity at elevated doses necessitates further investigation.

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